Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate
Description
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is a carbamate derivative featuring a 1,2-oxazole (isoxazole) ring substituted at the 5-position with a 2-methoxyethyl group and at the 3-position with a tert-butyl carbamate moiety. This compound is structurally characterized by its oxazole core, which imparts aromaticity and moderate polarity, and the 2-methoxyethyl substituent, which enhances solubility in polar solvents. The tert-butyl carbamate group serves as a protective group for amines, commonly utilized in organic synthesis to improve stability and facilitate selective reactivity .
Properties
IUPAC Name |
tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)16-10(14)12-9-7-8(17-13-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBFUBRPZZSOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method involves the use of tert-butyl carbamate and 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is a carbamate compound that contains a tert-butyl group and an oxazole ring. Research into this compound highlights its applications across chemistry, biology, medicine, and industry, stemming from its unique molecular interactions.
Scientific Research Applications
This compound serves as a building block in the synthesis of complex molecules. Its potential biological activities, such as antimicrobial and anticancer properties, are under investigation. Ongoing research explores its potential as a drug candidate for various diseases, as well as its use in the development of new materials and as a reagent in organic synthesis.
The compound has potential in inhibiting enzymes crucial for cellular processes and may influence signaling pathways by interacting with various receptors in the body. Studies suggest it may possess antimicrobial properties against certain bacterial strains.
Biological Activity Data
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme inhibition | Inhibits specific kinases involved in cancer progression |
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate can be contextualized against related compounds, as outlined below:
Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives
Key Comparative Insights
Reactivity and Stability: The 2-methoxyethyl group in the target compound offers superior stability compared to azidomethyl derivatives (e.g., ), which are prone to explosive decomposition or unintended click reactions. However, it is less lipophilic than CF₃-containing analogs (e.g., ), limiting its utility in blood-brain barrier penetration. The tert-butyl carbamate group universally enhances stability across derivatives but may hinder solubility in nonpolar media.
Structural Diversity :
- Fused Rings : Benzo[d]isoxazole derivatives (e.g., ) exhibit extended π-conjugation, improving binding affinity in medicinal chemistry contexts but reducing synthetic accessibility.
- Heterocyclic Modifications : Piperidine-containing analogs (e.g., ) introduce basic nitrogen atoms, enabling salt formation and pH-dependent solubility, unlike the neutral oxazole core.
Synthetic Considerations :
- Hydrazine-mediated routes (as in ) are versatile for oxazole functionalization but require careful handling of reactive intermediates.
- Fluorinated or trifluoromethylated derivatives (e.g., ) often demand specialized fluorination reagents (e.g., Selectfluor), increasing cost and complexity.
Applications :
- The target compound’s balance of polarity and stability makes it suitable for peptide-mimetic scaffolds or PROTACs (proteolysis-targeting chimeras).
- Azide-containing analogs (e.g., ) are prioritized for bioconjugation, while CF₃-substituted variants (e.g., ) are leveraged for prolonged pharmacokinetic profiles.
Research Findings and Trends
Recent studies highlight the growing use of tert-butyl carbamates in fragment-based drug discovery due to their modularity. For example:
- Solubility Optimization : The 2-methoxyethyl group in the target compound improves aqueous solubility (logP ~1.5–2.0) compared to aromatic analogs (logP ~2.5–3.5) , critical for oral bioavailability.
Biological Activity
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and an oxazole moiety, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of 234.28 g/mol. The presence of the oxazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes, which may lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibits specific kinases involved in cancer progression |
Case Study 1: Anticancer Potential
A study investigating the anticancer potential of this compound demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibits significant antimicrobial activity against E. coli and Staphylococcus aureus. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, showing promising results for potential therapeutic applications in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity. Various synthetic routes have been explored, leading to improved methodologies that could facilitate further studies into its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
